Sterculic acid

SCD1 inhibition Lipid metabolism Enzymatic assay

Sterculic acid (SA) is a naturally occurring cyclopropene fatty acid characterized by a 9,10-cyclopropenyl group within its C19 carbon chain. It is found predominantly in the seed oils of plants belonging to the order Malvales, with particularly high concentrations (up to 71.8%) in Sterculia foetida oil.

Molecular Formula C19H34O2
Molecular Weight 294.5 g/mol
CAS No. 738-87-4
Cat. No. B1202247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSterculic acid
CAS738-87-4
Synonymssterculic acid
Molecular FormulaC19H34O2
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=C(C1)CCCCCCCC(=O)O
InChIInChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21)
InChIKeyPQRKPYLNZGDCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sterculic Acid (CAS 738-87-4): Cyclopropene Fatty Acid and SCD1 Inhibitor for Metabolic and Cancer Research


Sterculic acid (SA) is a naturally occurring cyclopropene fatty acid characterized by a 9,10-cyclopropenyl group within its C19 carbon chain [1]. It is found predominantly in the seed oils of plants belonging to the order Malvales, with particularly high concentrations (up to 71.8%) in Sterculia foetida oil [2]. SA functions as a well-established inhibitor of stearoyl-CoA desaturase-1 (SCD1), also known as Δ9-desaturase, the rate-limiting enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids [3]. Beyond its primary role in lipid metabolism, SA has emerged as a compound of interest in oncology, inflammation, and metabolic disorder research .

Why Sterculic Acid Cannot Be Substituted by Common Fatty Acids or General SCD1 Inhibitors in Targeted Studies


Generic substitution of sterculic acid (SA) with other fatty acids or alternative SCD1 inhibitors is not scientifically valid due to its unique structural and functional profile. SA is a cyclopropene fatty acid, and its strained three-membered ring is essential for its irreversible inhibition of SCD1, a mechanism not shared by common unsaturated fatty acids like oleic or linoleic acid [1]. Furthermore, SA exhibits a distinct selectivity profile, potently inhibiting Δ9-desaturase while sparing other desaturases, a feature not guaranteed by synthetic SCD1 inhibitors which may have off-target effects or different pharmacokinetic properties [2]. Unlike its closest structural analog, malvalic acid, SA demonstrates superior inhibitory potency and a different selectivity window [3]. Therefore, using a generic alternative risks compromising experimental validity and obscuring specific biological outcomes.

Quantitative Differentiation of Sterculic Acid: SCD1 Inhibition, Selectivity, and Anti-Cancer Activity Data


SCD1 Inhibitory Potency: Sterculic Acid vs. Conjugated Linoleic Acid (CLA)

In a high-throughput mass spectrometry-based assay using rat liver microsomes and deuterium-labeled stearoyl-CoA, sterculic acid (SA) demonstrated potent inhibition of SCD1 activity with an IC50 value of 0.12 μM. This was significantly more potent than another known SCD1 inhibitor, conjugated linoleic acid (CLA), which exhibited an IC50 of 0.88 μM under the same experimental conditions [1]. This represents a 7.3-fold difference in potency.

SCD1 inhibition Lipid metabolism Enzymatic assay

Desaturase Selectivity Profile: Preferential Δ9-Desaturase Inhibition by Sterculic Acid

In vitro studies using developing rat brain preparations, which possess both Δ9 and Δ6 desaturase activities, demonstrate that sterculic acid (as sterculate) is a preferential inhibitor of Δ9-desaturase. Treatment with sterculate reduced Δ9 desaturation of palmitate by 80–90%, while only reducing Δ6 desaturation by 35% [1]. This differential inhibition stands in contrast to linoleic acid, which was shown to preferentially inhibit Δ6-desaturase in the same system, highlighting the distinct selectivity profile of SA.

Enzyme selectivity Desaturase enzymes Lipid biochemistry

Inhibitory Efficacy Compared to Structural Analog: Sterculic Acid vs. Malvalic Acid

A study directly comparing the two major cyclopropene fatty acids in hen liver microsomes found that sterculic acid (SA) was a more effective inhibitor of the stearic acid desaturase system than its structural analog, malvalic acid [1]. The study characterized the inhibition by SA as irreversible, with kinetic studies suggesting it inactivates an essential component of the desaturase system, likely by binding to sulfhydryl (-SH) groups. This direct comparison establishes SA as the superior inhibitor among naturally occurring cyclopropene fatty acids.

Cyclopropene fatty acids SCD1 inhibition Structure-activity relationship

Anti-Proliferative and Pro-Apoptotic Effects in Prostate Cancer Models

In prostate cancer research, sterculic oil (SO), whose active component is sterculic acid (SA), was shown to reduce cell viability and promote apoptosis in human prostate cancer cell lines. Administration of SO at a concentration equivalent to 4 mM SA diminished cell viability, arrested the cell cycle in the G2 phase, and promoted apoptosis in both LNCaP and PC3 prostate cancer cells [1]. The study confirmed that these effects were mediated through the inhibition of SCD1 enzymatic activity by SA.

Prostate cancer Apoptosis Cell proliferation

Superior Anti-Inflammatory Potency Compared to Other Fatty Acids

In a model of 7-ketocholesterol (7KCh)-induced inflammation, sterculic acid (SA) was found to be a potent inhibitor of endoplasmic reticulum (ER) stress and the resulting inflammatory response [1]. The study reported that SA was 5–10 times more effective than other anti-inflammatory fatty acids at inhibiting 7KCh-mediated inflammatory responses in cultured cells. This significant differential potency highlights a unique, SCD1-independent, protective role for SA against oxysterol-induced cytotoxicity.

Inflammation Oxysterol Endoplasmic reticulum stress

In Vivo Efficacy in a Preclinical Model of Ocular Neovascularization

Extending its in vitro anti-inflammatory effects, sterculic acid (SA) demonstrated significant in vivo efficacy. In a laser-injury rat model of choroidal neovascularization (CNV), a hallmark of wet age-related macular degeneration (AMD), SA was effective at inhibiting the formation of new blood vessels [1]. This provides direct evidence that the compound's biological activities translate to a disease-relevant animal model, further supporting its utility beyond simple SCD1 inhibition.

Angiogenesis Choroidal neovascularization Age-related macular degeneration

Optimal Research and Industrial Application Scenarios for Sterculic Acid (CAS 738-87-4)


Target Validation and Mechanistic Studies of SCD1 in Metabolic Disorders

Sterculic acid (SA) is a premier tool compound for validating SCD1 as a target in metabolic diseases such as obesity, non-alcoholic steatohepatitis (NASH), and type 2 diabetes. Its potent and irreversible inhibition of SCD1 (IC50 as low as 0.12 μM [1] and 0.9 μM in different assays) and its selectivity over other desaturases [2] make it ideal for dissecting the specific role of SCD1 in lipid metabolism, insulin sensitivity, and energy homeostasis in cell and animal models. Researchers should prioritize SA over less potent or selective alternatives to ensure clear, interpretable results.

Investigating Lipid Metabolism Vulnerabilities in Cancer

Given the well-documented upregulation of SCD1 in multiple cancer types, SA serves as a critical reagent for exploring cancer cell metabolic dependencies. Its demonstrated ability to reduce proliferation and induce apoptosis in prostate cancer cell lines at defined concentrations (e.g., 4 mM SA equivalent) [3] provides a proven experimental framework for oncology research. SA allows investigators to pharmacologically mimic SCD1 inhibition and assess its impact on tumor cell viability, cell cycle progression, and sensitivity to other therapies.

Studying Oxysterol-Induced ER Stress and Inflammation

SA exhibits a unique and highly potent (5–10 times more effective than other fatty acids) ability to antagonize 7-ketocholesterol (7KCh)-mediated endoplasmic reticulum (ER) stress and inflammation, an activity that is independent of its SCD1 inhibition [4]. This makes SA an indispensable tool for research into the pathogenesis of diseases characterized by oxysterol accumulation, such as age-related macular degeneration (AMD) and atherosclerosis. Its in vivo efficacy in a rat model of CNV further strengthens its utility in preclinical ophthalmic and vascular research [4].

Bioorthogonal Chemistry and Live-Cell Imaging of Fatty Acid Uptake

The strained 1,2-cyclopropene ring of sterculic acid acts as a unique bioorthogonal handle, enabling its use as a chemical probe for studying free fatty acid uptake and trafficking in live cells [5]. SA can be taken up by cells like dendritic cells and subsequently visualized via an inverse electron-demand Diels–Alder (IEDDA) reaction with tetrazine-fluorophore conjugates [5]. This application provides a powerful, non-toxic method to study lipid biology in real-time, an avenue not possible with conventional fatty acids lacking this reactive group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sterculic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.